molecular formula C11H10ClFN2O3S B1373845 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1274818-67-5

3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride

Cat. No. B1373845
M. Wt: 304.73 g/mol
InChI Key: HNEODWJYTAVSEU-UHFFFAOYSA-N
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Description

“3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride” is a chemical compound. Fluorinated pyrazoles, which this compound is a part of, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, fluorinated pyrazoles are known to be involved in various chemical reactions. These include addition reactions, cyclization, and reactions with various hydrocarbons and salts .

Scientific Research Applications

  • Synthesis and Biological Activity : This compound has been utilized in the synthesis of various polymethoxylated-pyrazoline benzene sulfonamides. These synthesized compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. One of the compounds showed significant tumor selectivity and can be considered a lead molecule for further investigation due to its superior carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).

  • Antimicrobial and Antitubercular Agents : Benzene sulfonamide pyrazole oxadiazole derivatives, synthesized using this compound, have shown potential as antimicrobial and antitubercular agents. These compounds have demonstrated good antibacterial activity against various bacteria and are active antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2022).

  • Antioxidant Activity : Research has also been conducted on the antioxidant activity of certain derivatives. For instance, (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) prepared using this compound displayed significant radical scavenging activity, comparable to that of standard ascorbic acid (Lavanya et al., 2014).

  • Synthesis of Heterocyclic Sulfonamides : This compound has been used in the synthesis of heterocyclic sulfonamides, which are important due to their biological activities, including as inhibitors of human carbonic anhydrases (Komshina et al., 2020).

Future Directions

Fluorinated pyrazoles, such as this compound, have seen increasing popularity in various areas of science since the early 1990s. More than 50% of all contributions on the topic have been published in the last 5 years. This suggests that there is ongoing interest and potential for future research and development involving these compounds .

properties

IUPAC Name

3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O3S/c1-15-6-8(5-14-15)7-18-11-3-2-9(4-10(11)13)19(12,16)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEODWJYTAVSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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